molecular formula C9H12 B3422431 1-Ethyl-2-methylbenzene CAS No. 25550-14-5

1-Ethyl-2-methylbenzene

Cat. No.: B3422431
CAS No.: 25550-14-5
M. Wt: 120.19 g/mol
InChI Key: HYFLWBNQFMXCPA-UHFFFAOYSA-N
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Description

1-Ethyl-2-methylbenzene, also known as o-ethyltoluene, is an aromatic hydrocarbon with the molecular formula C₉H₁₂. It is a derivative of benzene, where an ethyl group and a methyl group are substituted at the first and second positions, respectively. This compound is a colorless liquid with a characteristic aromatic odor and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methylbenzene can be synthesized through several methods, including:

    Friedel-Crafts Alkylation: This method involves the alkylation of toluene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

    Alkylation of Ethylbenzene: Another method involves the alkylation of ethylbenzene with methyl chloride using a similar Lewis acid catalyst.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic reforming of petroleum fractions. This process involves the dehydrogenation and isomerization of hydrocarbons in the presence of a platinum-based catalyst at high temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: When treated with strong oxidizing agents like potassium permanganate, this compound can be oxidized to form benzoic acid derivatives.

    Electrophilic Aromatic Substitution: This compound can undergo nitration, sulfonation, halogenation, and alkylation reactions. For example, nitration with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group to the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

    Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

    Halogenation: Chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Nitration: Nitro-1-ethyl-2-methylbenzene.

    Halogenation: Chloro- or bromo-1-ethyl-2-methylbenzene.

Scientific Research Applications

1-Ethyl-2-methylbenzene has several applications in scientific research and industry:

    Chemistry: It is used as a solvent and an intermediate in organic synthesis.

    Biology and Medicine: While not commonly used directly in biological or medical applications, its derivatives and related compounds are studied for their potential biological activities.

    Industry: It is used in the production of dyes, resins, and other chemicals. It also serves as a solvent in the manufacture of paints, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-ethyl-2-methylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. In electrophilic aromatic substitution reactions, the ethyl and methyl groups activate the benzene ring, making it more reactive towards electrophiles. The reaction proceeds through the formation of a sigma complex, followed by the loss of a proton to restore aromaticity.

Comparison with Similar Compounds

1-Ethyl-2-methylbenzene can be compared with other similar compounds such as:

    Toluene (methylbenzene): Toluene has a single methyl group attached to the benzene ring. It is less reactive in electrophilic aromatic substitution reactions compared to this compound due to the absence of the ethyl group.

    Ethylbenzene: Ethylbenzene has a single ethyl group attached to the benzene ring. It is also less reactive compared to this compound.

    Xylene (dimethylbenzene): Xylene has two methyl groups attached to the benzene ring. Depending on the positions of the methyl groups (ortho, meta, or para), its reactivity can vary.

The presence of both ethyl and methyl groups in this compound makes it unique in terms of its reactivity and applications.

Properties

IUPAC Name

1-ethyl-2-methylbenzene
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InChI

InChI=1S/C9H12/c1-3-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3
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InChI Key

HYFLWBNQFMXCPA-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=CC=C1C
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Molecular Formula

C9H12
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DSSTOX Substance ID

DTXSID2050403
Record name 1-Ethyl-2-methylbenzene
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Molecular Weight

120.19 g/mol
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Physical Description

Liquid, Colorless liquid with an aromatic odor of hydrocarbons; [CAMEO]
Record name Benzene, 1-ethyl-2-methyl-
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Vapor Pressure

2.61 [mmHg]
Record name 1-Ethyl-2-methylbenzene
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CAS No.

611-14-3, 25550-14-5
Record name 1-Ethyl-2-methylbenzene
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Record name o-Ethyltoluene
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Record name 2-Ethyltoluene
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Synthesis routes and methods I

Procedure details

Data from these analyses are combined by computer program to give an overall material-balanced run result. Especially noted is the proportion of para-ethyltoluene in ethyltoluenes, PET/ET, and the ratio of toluene converted to theoretical toluene conversion if all ethylene fed reacted stoichiometrically with toluene to give ethyltoluene.
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Synthesis routes and methods II

Procedure details

In a manner similar to the preceding examples, 3.25 grams of HZSM-5 but having a crystallite size of about 2 microns was mixed with 1.75 grams of alumina binder and extruded to produce a 1/16 inch cylindrical particle. The extrudate with a volume of 8.5 ml. was diluted with 4 volumes of low surface area quartz and tested for its ability to alkylate toluene with ethylene to yield ethyltoluene. The conditions of reaction and results are shown in Table III below.
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Synthesis routes and methods III

Procedure details

In a manner similar to Example 1, 3.25 grams of HZSM-5 having a crystallite size of 0.02 to 0.05 micron was used. In this example, the HZSM-5 sample was mixed with 1.75 grams of alumina binder and extruded to produce a 1/16 inch cylindrical particle. The extrudate with a volume of 9 ml. was diluted with 4 volumes of low surface area quartz and tested for ability to alkylate toluene with ethylene to yield ethyltoluene. The conditions of reaction and results are shown in Table II below.
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Synthesis routes and methods IV

Procedure details

The catalyst from Example II is then soaked in glacial acetic acid for 15 minutes at ambient temperature. The catalyst is then dried and calcined at 500° C. for 16 hours. Using the same reaction conditions as in Example II, toluene is reacted with ethylene in the presence of such an acetic acid-treated catalyst. Ethylation of toluene gives 7.1% conversion of toluene to produce an ethyltoluene product which contains 92.3% of the para-ethyltoluene isomer.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-2-methylbenzene
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